N-Hydroxythiophene-2-carboxamide potassium salt
CAS No.:
Cat. No.: VC17862682
Molecular Formula: C5H4KNO2S
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4KNO2S |
|---|---|
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | potassium;N-oxidothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C5H4NO2S.K/c7-5(6-8)4-2-1-3-9-4;/h1-3H,(H-,6,7,8);/q-1;+1 |
| Standard InChI Key | DMWFADVZYMFOAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C(=O)N[O-].[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
N-Hydroxythiophene-2-carboxamide potassium salt belongs to the thiophene carboxamide class, characterized by a five-membered aromatic ring containing sulfur. The potassium salt form replaces the acidic hydrogen of the hydroxamic acid group (–NHOH), resulting in improved solubility in polar solvents. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄KNO₂S | |
| Molecular Weight | 181.26 g/mol | |
| CAS Number | Not explicitly listed | |
| Solubility | Enhanced in polar solvents |
The thiophene ring contributes to aromatic stability, while the hydroxamic acid group (–CONHOK) enables chelation and nucleophilic reactivity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-Hydroxythiophene-2-carboxamide potassium salt proceeds via derivatization of thiophene-2-carboxylic acid precursors. A representative route involves:
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Carboxylic Acid Activation: Thiophene-2-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Hydroxamic Acid Formation: Reaction with hydroxylamine (NH₂OH) yields the corresponding hydroxamic acid.
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Salt Formation: Neutralization with potassium hydroxide (KOH) produces the potassium salt.
Critical parameters include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and controlling temperatures between 0°C and 100°C. Solvents like DMF or DCM are preferred for their ability to dissolve intermediates and by-products.
Process Optimization
Recent patents highlight advancements in potassium salt synthesis, such as azeotropic dewatering to remove residual water and improve yield . For example, similar compounds are synthesized via malonic ester potassium salts, where azeotropic distillation with toluene or xylene enhances purity . Although these methods pertain to furan derivatives, they suggest scalable strategies applicable to thiophene systems .
Mechanistic Insights and Reactivity
Nucleophilic Behavior
The compound acts as a nucleophile in organic transformations, participating in:
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Electrophilic Aromatic Substitution: The electron-rich thiophene ring undergoes nitration, sulfonation, or halogenation at the 5-position.
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Nucleophilic Acyl Substitution: The hydroxamic acid group reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives .
Enzyme Inhibition
The hydroxamic acid moiety (–CONHOK) chelates metal ions in enzyme active sites, inhibiting metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) . This functionality is leveraged in pharmaceutical research to develop anticancer and anti-inflammatory agents .
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for heterocyclic systems. For instance, coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions generates biaryl structures with potential bioactivity .
Pharmaceutical Development
Patent literature underscores its role in synthesizing central nervous system (CNS) agents. Derivatives of thiophene-2-carboxamide exhibit affinity for dopamine and serotonin receptors, suggesting utility in treating neurological disorders . A recent study demonstrated its incorporation into 1,2,4-triazole hybrids, which showed anticonvulsant activity in murine models .
Analytical Characterization
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Identifies functional groups via characteristic absorptions (e.g., N–O stretch at 950–1250 cm⁻¹, C=O stretch at 1650–1750 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): ¹H NMR reveals thiophene ring protons (δ 6.8–7.5 ppm), while ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbons.
Stability and Reactivity Profile
Solvent Compatibility
The compound is soluble in DMF, DCM, and water, but insoluble in nonpolar solvents like hexane. Aqueous solutions are stable at pH 7–10, with precipitation occurring under acidic conditions.
Comparison with Related Compounds
Potassium Salts of Thiophene Derivatives
Compared to 3-aminothiophene-2-carboxylic acid potassium salt (C₅H₄KN₂O₂S), the N-hydroxy variant demonstrates superior nucleophilicity due to the electron-withdrawing hydroxamic acid group .
| Compound | Reactivity | Solubility |
|---|---|---|
| N-Hydroxythiophene-2-carboxamide K⁺ | High | High in H₂O/DMF |
| 3-Aminothiophene-2-carboxylic acid K⁺ | Moderate | Moderate in H₂O |
Non-Thiophene Potassium Salts
Potassium chloride (KCl), a simple ionic salt, lacks the aromatic and functional group diversity required for complex organic reactions, limiting its utility to electrolyte applications.
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